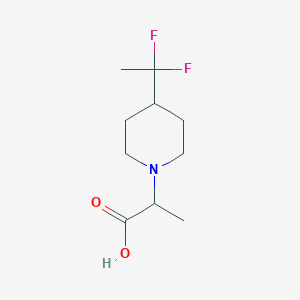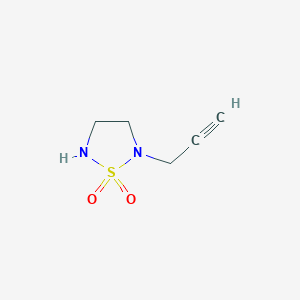![molecular formula C15H12O3 B1474050 6,8-Dimethyldibenzo[b,d]furan-2-carboxylic acid CAS No. 927802-48-0](/img/structure/B1474050.png)
6,8-Dimethyldibenzo[b,d]furan-2-carboxylic acid
Descripción general
Descripción
6,8-Dimethyldibenzo[b,d]furan-2-carboxylic acid is a chemical compound belonging to the dibenzofuran family. Dibenzofurans are heterocyclic organic compounds with a furan ring fused to two benzene rings. This particular compound is characterized by the presence of two methyl groups at the 6 and 8 positions and a carboxylic acid group at the 2 position on the dibenzofuran skeleton.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethyldibenzo[b,d]furan-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Friedel-Crafts acylation of a suitable precursor followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6,8-Dimethyldibenzo[b,d]furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Aplicaciones Científicas De Investigación
6,8-Dimethyldibenzo[b,d]furan-2-carboxylic acid has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6,8-Dimethyldibenzo[b,d]furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the aromatic rings can engage in π-π stacking and hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzofuran: The parent compound without the methyl and carboxylic acid groups.
2,3,7,8-Tetrachlorodibenzofuran: A chlorinated derivative with significant environmental and toxicological relevance.
2,5-Furandicarboxylic acid: Another furan derivative with two carboxylic acid groups.
Uniqueness
6,8-Dimethyldibenzo[b,d]furan-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at the 6 and 8 positions and a carboxylic acid group at the 2 position differentiates it from other dibenzofuran derivatives and influences its reactivity and applications.
Propiedades
IUPAC Name |
6,8-dimethyldibenzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-8-5-9(2)14-12(6-8)11-7-10(15(16)17)3-4-13(11)18-14/h3-7H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGJFWLBJFPZLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3=C(O2)C=CC(=C3)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


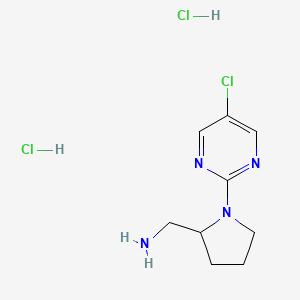
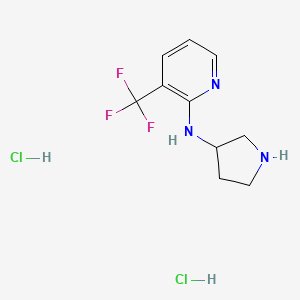
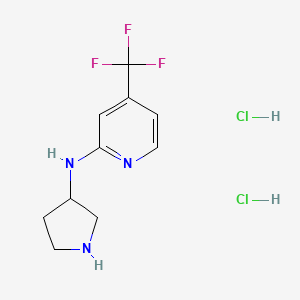

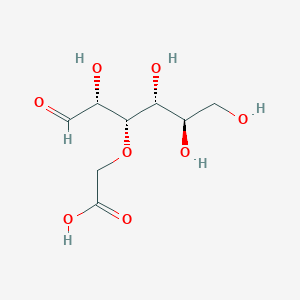
![3-Methoxy-8-(piperidin-4-yl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1473974.png)
![8-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1473975.png)

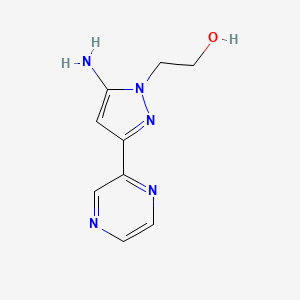
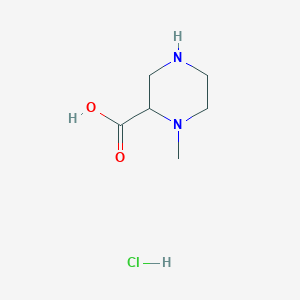
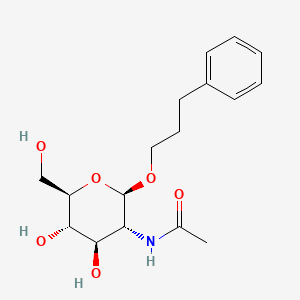
![1-[(2-Propynyloxy)methyl]pyrene](/img/structure/B1473984.png)
